2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide
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Overview
Description
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of trichloromethyl, phenyl, and oxo-phenylethyl groups attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide typically involves the reaction of trichloroacetyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with phenylacetic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: A similar compound with a chlorophenyl group instead of a phenyl group.
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-(4-methylphenyl)acetamide: A compound with a methylphenyl group instead of a phenyl group.
Uniqueness
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62761-52-8 |
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Molecular Formula |
C16H12Cl3NO2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-phenacyl-N-phenylacetamide |
InChI |
InChI=1S/C16H12Cl3NO2/c17-16(18,19)15(22)20(13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
PBCUUMHIZIIWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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